molecular formula C6H16ClNO B6196351 (3S)-3-(dimethylamino)butan-1-ol hydrochloride CAS No. 2679950-80-0

(3S)-3-(dimethylamino)butan-1-ol hydrochloride

Cat. No.: B6196351
CAS No.: 2679950-80-0
M. Wt: 153.7
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Description

(3S)-3-(dimethylamino)butan-1-ol hydrochloride is an organic compound with the molecular formula C6H15NOCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (S)-3-chlorobutan-1-ol with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dimethylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(dimethylamino)butan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(dimethylamino)butan-1-ol hydrochloride: The enantiomer of (3S)-3-(dimethylamino)butan-1-ol hydrochloride with similar chemical properties but different biological activity.

    3-(dimethylamino)propan-1-ol: A structurally similar compound with a shorter carbon chain.

    N,N-dimethyl-3-hydroxypropylamine: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This chiral specificity is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Properties

CAS No.

2679950-80-0

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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